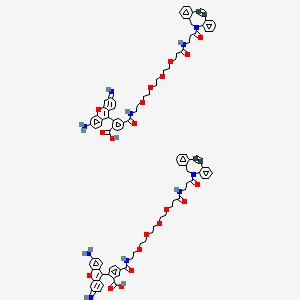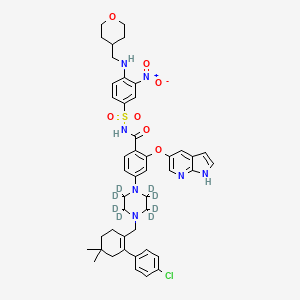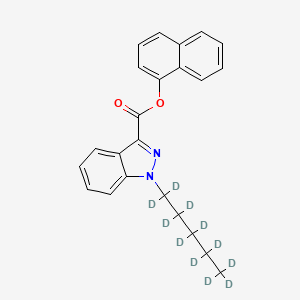
Methylcyclopropene-PEG4-NHS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylcyclopropene-PEG4-NHS is a specialized chemical compound used primarily as a linker in bio-conjugation processes. It contains a terminal N-hydroxysuccinimide (NHS) group and a methylcyclopropene group linked through a linear polyethylene glycol (PEG) chain. This compound is known for its high reactivity and specificity, making it a valuable tool in the synthesis of antibody-drug conjugates (ADCs) and other bio-conjugation applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methylcyclopropene-PEG4-NHS involves several steps, starting with the preparation of the PEG chain, followed by the introduction of the methylcyclopropene and NHS groups. The PEG chain is typically synthesized through polymerization reactions, and the methylcyclopropene group is introduced via a cyclopropanation reaction. The NHS group is then attached through an esterification reaction, using reagents such as N-hydroxysuccinimide and a suitable activating agent .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the final product’s quality and consistency. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methylcyclopropene-PEG4-NHS undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Cycloaddition Reactions: The methylcyclopropene group participates in inverse electron demand Diels-Alder reactions with tetrazines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, and the reactions are typically carried out in aqueous or organic solvents at neutral to slightly basic pH.
Cycloaddition Reactions: Tetrazines are used as reagents, and the reactions occur under mild buffer conditions without the need for toxic catalysts.
Major Products Formed
Substitution Reactions: The major products are amide-linked conjugates.
Cycloaddition Reactions: The major products are cycloadducts formed between the methylcyclopropene and tetrazine groups.
Applications De Recherche Scientifique
Methylcyclopropene-PEG4-NHS has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bio-conjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of advanced materials and nanotechnology .
Mécanisme D'action
The mechanism of action of Methylcyclopropene-PEG4-NHS involves the formation of stable covalent bonds with primary amines through the NHS ester group. This reaction results in the conjugation of the PEG chain to the target molecule. The methylcyclopropene group can undergo cycloaddition reactions with tetrazines, forming stable cycloadducts. These reactions are highly specific and occur under mild conditions, making this compound an effective tool for bio-conjugation .
Comparaison Avec Des Composés Similaires
Similar Compounds
DBCO-PEG4-NHS: Another PEG-based linker with a dibenzocyclooctyne (DBCO) group instead of the methylcyclopropene group.
Azide-PEG4-NHS: Contains an azide group for click chemistry applications.
Uniqueness
Methylcyclopropene-PEG4-NHS is unique due to its methylcyclopropene group, which allows for inverse electron demand Diels-Alder reactions with tetrazines. This feature provides high specificity and efficiency in bio-conjugation applications, distinguishing it from other PEG-based linkers .
Propriétés
Formule moléculaire |
C21H32N2O10 |
|---|---|
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-methylcycloprop-2-en-1-yl)methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C21H32N2O10/c1-16-14-17(16)15-32-21(27)22-5-7-29-9-11-31-13-12-30-10-8-28-6-4-20(26)33-23-18(24)2-3-19(23)25/h14,17H,2-13,15H2,1H3,(H,22,27) |
Clé InChI |
BHFOICZXOKKKOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC1COC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



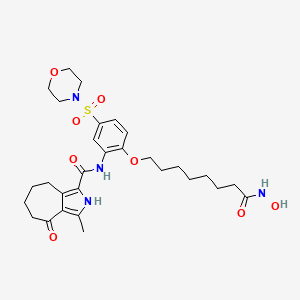

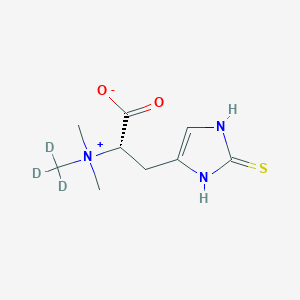

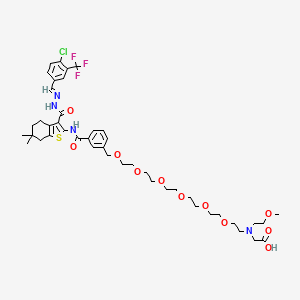
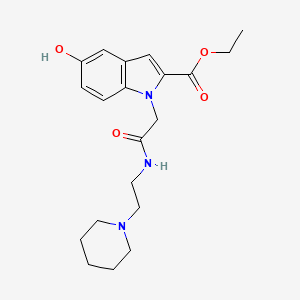


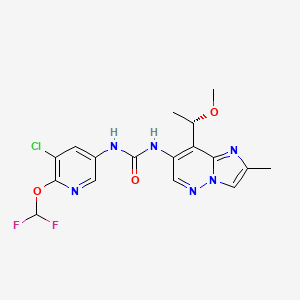
methyl dihydrogen phosphate](/img/structure/B12416408.png)
